Imidazolium iodide

Description

Properties

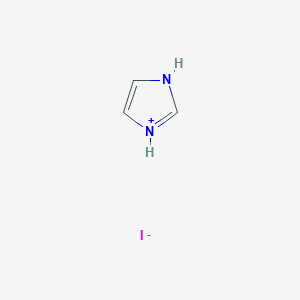

Molecular Formula |

C3H5IN2 |

|---|---|

Molecular Weight |

195.99 g/mol |

IUPAC Name |

1H-imidazol-3-ium;iodide |

InChI |

InChI=1S/C3H4N2.HI/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H |

InChI Key |

JBOIAZWJIACNJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C[NH+]=CN1.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazolium iodide can be synthesized through a quaternization reaction, where an imidazole derivative reacts with an alkyl halide (such as methyl iodide) to form the this compound salt . The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and can be completed within a few hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Imidazolium iodide undergoes various chemical reactions, including:

Substitution Reactions: The iodide ion can be replaced by other anions through metathesis reactions.

Oxidation and Reduction Reactions: this compound can participate in redox reactions, often facilitated by its ionic nature.

Common Reagents and Conditions:

Substitution Reactions: Typically involve the use of silver salts or other halides to replace the iodide ion.

Oxidation and Reduction Reactions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products:

Substitution Reactions: Result in the formation of new imidazolium salts with different anions.

Oxidation and Reduction Reactions: Lead to the formation of various oxidized or reduced imidazolium compounds.

Scientific Research Applications

Imidazolium iodide has a wide range of applications in scientific research:

Chemistry: Used as a solvent and catalyst in organic synthesis due to its unique properties.

Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.

Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of imidazolium iodide involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding . The imidazolium cation can form strong interactions with anions, while the iodide anion can participate in redox reactions and other chemical processes . These interactions enable this compound to act as an effective catalyst, antimicrobial agent, and more .

Comparison with Similar Compounds

Table 1: Corrosion Inhibition Performance of Imidazolium Derivatives

Key Insight : Substitution with short alkyl chains or a long chain at N3 optimizes IE, but the iodide anion is critical for high performance.

Catalytic Activity and Acidity

This compound exhibits distinct behavior compared to structurally modified imidazolium salts:

- Dialkoxy Imidazolium Salts : These derivatives (e.g., 4,5-dialkoxythis compound) show higher kinetic acidity (C2-proton acidity) due to electron-withdrawing alkoxy groups, enhancing their utility in Suzuki couplings. However, they display lower affinity for iodide anions in supramolecular recognition (e.g., binding constants <10² M⁻¹ in DMSO) .

- Azolium Salts : this compound catalysts (e.g., 1,4-dimethyl-1,2,4-mazolium iodide) enable benzoin condensation with 70–80% yields, outperforming pyridinium-based analogs .

Performance in Solar Cells

Table 2: this compound vs. Other Electrolytes in DSSCs

Key Insight : While cobalt-based electrolytes achieve higher efficiencies, this compound remains favored for cost-effectiveness and compatibility with perovskite precursors .

Thermal Stability in Hybrid Materials

This compound-based hybrid materials (e.g., (IMI)PbI₃) exhibit superior thermal stability compared to analogs with histammonium cations. For instance, (IMI)PbI₃ maintains structural integrity up to 300°C, whereas (HIST)PbI₄ degrades at 250°C . This stability is attributed to the rigid imidazolium ring and strong cation-anion interactions.

Antimicrobial Activity

This compound derivatives functionalized with methyl groups (e.g., methyl iodide-grafted polypropylene) show broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. In contrast, imidazolium salts with bulkier anions (e.g., bis(trifluoromethylsulfonyl)imide) exhibit reduced activity due to lower solubility .

Q & A

Q. What are the common synthetic routes for imidazolium iodide derivatives, and how can their purity be verified?

this compound derivatives are typically synthesized via alkylation or quaternization of imidazole precursors. For example, 1-methyl-3-vinylthis compound is prepared by reacting 1-vinylimidazole with methyl iodide in refluxing tetrahydrofuran (THF) . Purity verification involves nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, mass spectrometry (MS) for molecular weight validation, and elemental analysis to ensure stoichiometric consistency. Thermogravimetric analysis (TGA) can assess thermal stability, while ion chromatography quantifies iodide content .

Q. How does the structure of this compound influence its ionic conductivity in electrolytes?

Ionic conductivity depends on cation substituents and anion mobility. Bulky alkyl chains (e.g., hexyl or vinyl groups) reduce crystallinity, enhancing ion dissociation but may increase viscosity. For instance, 1-(3-hexenyl)-3-methylthis compound exhibits lower viscosity and higher conductivity compared to saturated analogs due to reduced intermolecular interactions . Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are critical for measuring conductivity and redox activity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported ionic conductivity values of this compound-based ionic liquids across studies?

Discrepancies arise from variations in synthesis protocols, moisture content, or measurement conditions. Standardization involves:

- Synthesis control : Strict anhydrous conditions to prevent hydrolysis.

- Characterization consistency : Use EIS with identical temperature and frequency ranges.

- Composite materials : Incorporating graphene or polyacetylene into this compound films enhances conductivity by up to 300%, resolving low-mobility limitations . Cross-referencing with X-ray diffraction (XRD) data ensures structural reproducibility .

Q. What strategies mitigate the high viscosity of this compound in dye-sensitized solar cell (DSSC) electrolytes without compromising redox activity?

Key strategies include:

- Co-solvents : Adding low-viscosity solvents like acetonitrile reduces viscosity while maintaining I⁻/I₃⁻ redox activity.

- Cation functionalization : Introducing unsaturated bonds (e.g., vinyl groups) lowers viscosity by 40% compared to saturated analogs .

- Hybrid electrolytes : Blending this compound with cobalt-based redox shuttles (e.g., Co(II/III) tris-bipyridyl) improves charge transport and achieves photovoltages >1 V .

Q. How does modifying the imidazolium cation's substituents affect catalytic efficiency in cross-coupling reactions?

Substituent effects are studied via:

- Electron-withdrawing groups (EWGs) : Dialkoxy imidazolium salts (e.g., 4,5-dialkoxy derivatives) increase the kinetic acidity of the C2-proton, accelerating transmetalation in Suzuki-Miyaura reactions .

- Steric effects : Bulky groups (e.g., aryl substituents) hinder anion binding, reducing catalytic turnover. Binding studies with iodide as a guest anion (via UV-Vis titration) quantify host-guest interactions .

Methodological Guidance

- Data Contradiction Analysis : When conflicting data arise (e.g., ion transport rates), use multi-technique validation (EIS, CV, and Raman spectroscopy) to isolate experimental artifacts .

- Experimental Design : For DSSC optimization, employ cosensitization (e.g., YD2-o-C8 porphyrin with organic dyes) to broaden light absorption and reduce recombination losses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.